molecular formula C19H21BrN2O3 B10908397 N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B10908397
M. Wt: 405.3 g/mol
InChI Key: CEJZYFDCKDXINA-SRZZPIQSSA-N
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Description

N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of hydrazine with an appropriate ester or acid chloride to form the hydrazide intermediate.

    Bromination and Methoxylation: The hydrazide intermediate is then subjected to bromination and methoxylation reactions to introduce the 2-bromo-5-methoxyphenyl group.

    Condensation Reaction: The final step involves a condensation reaction between the brominated methoxyphenyl hydrazide and 2-[4-(propan-2-yl)phenoxy]acetaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the hydrazide functional group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chloro-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide
  • N’-[(E)-(2-fluoro-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide
  • N’-[(E)-(2-iodo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide

Uniqueness

N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Properties

Molecular Formula

C19H21BrN2O3

Molecular Weight

405.3 g/mol

IUPAC Name

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H21BrN2O3/c1-13(2)14-4-6-16(7-5-14)25-12-19(23)22-21-11-15-10-17(24-3)8-9-18(15)20/h4-11,13H,12H2,1-3H3,(H,22,23)/b21-11+

InChI Key

CEJZYFDCKDXINA-SRZZPIQSSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)Br

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)Br

Origin of Product

United States

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